3-(苯并噻唑-2-基氨基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

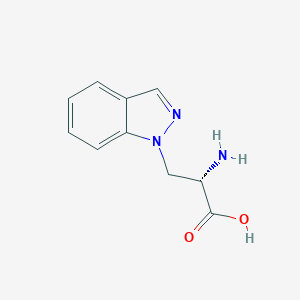

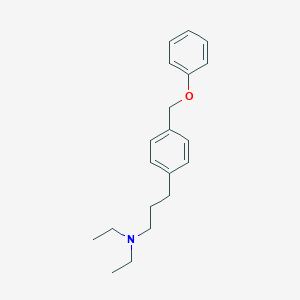

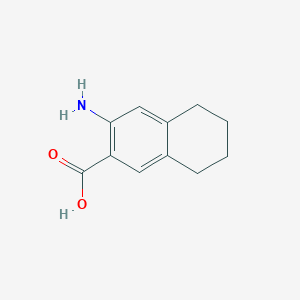

“3-(Benzothiazol-2-ylamino)-propionic acid” is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure, which includes a benzene ring and a thiazole ring . Benzothiazole derivatives are known for their wide range of biological activities such as anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and more .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis

The molecular structure of “3-(Benzothiazol-2-ylamino)-propionic acid” includes a benzothiazole moiety, an amino group, and a propionic acid group . The benzothiazole moiety is formed by the fusion of a benzene ring with a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive, allowing for easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety . They can undergo a variety of chemical reactions, including those involving 2-amino- and 2-mercaptothiazole derivatives .科学研究应用

Anti-Tubercular Compounds

Field

Application Summary

Benzothiazole derivatives have been synthesized and studied for their potential as anti-tubercular compounds .

Methods of Application

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Results

The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Antimicrobial Properties

Field

Application Summary

Derivatives of benzothiazole have been investigated for their antimicrobial properties .

Methods of Application

The antimicrobial properties of the benzothiazole derivatives were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using the serial plate dilution method .

Results

The results of these investigations are not specified in the source .

Anticonvulsant Activity

Field

Application Summary

Benzothiazole derivatives have been synthesized and evaluated for their potential as anticonvulsant agents .

Methods of Application

A series of 1,3-benzothiazol-2-yl benzamides were prepared and evaluated for their anticonvulsant activity, neurotoxicity, CNS depressant effects study, and other toxicity studies .

Results

Anti-Cancer Agents

Field

Application Summary

Benzothiazole derivatives have been studied for their potential as anti-cancer agents .

Methods of Application

The potential of benzothiazole (NSC 674495) and related compounds as anticancer agents was shown by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University .

Results

Phortress (NSC 710305) is the lead compound from this work. This agent has demonstrated activity against breast tumors, regardless of estrogen receptor status, and against ovarian, renal, lung, and colon cancer cells .

Anti-Diabetic Agents

Field

Application Summary

Benzothiazole derivatives have been studied for their potential as anti-diabetic agents .

Methods of Application

The anti-diabetic properties of the benzothiazole derivatives were tested using various in vitro and in vivo models .

Results

Anti-Inflammatory Agents

Field

Application Summary

Benzothiazole derivatives have been investigated for their anti-inflammatory properties .

Methods of Application

The anti-inflammatory properties of the benzothiazole derivatives were tested using various in vitro and in vivo models .

未来方向

The future development trend and prospect of the synthesis of benzothiazoles are anticipated to involve green chemistry principles and the use of simple reagents . The wide range of biological activities exhibited by benzothiazole derivatives suggests that they may serve as promising leads for the development of new drugs and materials .

属性

IUPAC Name |

3-(1,3-benzothiazol-2-ylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDIZOFBBGMQTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzothiazol-2-ylamino)-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)